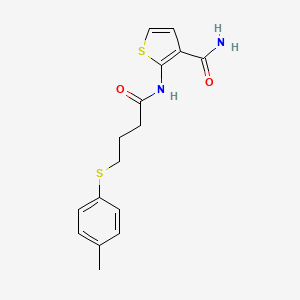

2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide

Description

2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide is a thiophene-based derivative featuring a p-tolylthio group linked via a butanamido bridge to the thiophene-3-carboxamide core. Thiophene derivatives are renowned for their pharmacological versatility, including analgesic, anti-inflammatory, and antimicrobial activities, as highlighted in studies on structurally related compounds .

Properties

IUPAC Name |

2-[4-(4-methylphenyl)sulfanylbutanoylamino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S2/c1-11-4-6-12(7-5-11)21-9-2-3-14(19)18-16-13(15(17)20)8-10-22-16/h4-8,10H,2-3,9H2,1H3,(H2,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZMQVXREXTHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide is a compound belonging to the class of thiophene carboxamide derivatives. These compounds have garnered attention due to their potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18N2O2S2

- CAS Number : 941966-63-8

This compound features a thiophene ring, which is known for its high aromaticity and ability to participate in various interactions, enhancing its biological activity.

Anticancer Activity

Recent studies have indicated that thiophene carboxamide derivatives exhibit significant anticancer activity. For instance, a study highlighted the synthesis of various thiophene carboxamide derivatives, including compounds similar to this compound, demonstrating notable effects against Hep3B cancer cell lines.

Key Findings:

- IC50 Values : The most active compounds in the series showed IC50 values as low as 5.46 µM against Hep3B cells, indicating potent cytotoxic effects. The binding interactions within the tubulin-colchicine-binding pocket were crucial for this activity .

- Mechanism of Action : The compound's mechanism is believed to involve disruption of microtubule dynamics, akin to that observed with established anticancer agents like Combretastatin A-4 (CA-4). The thiophene ring enhances interactions with tubulin, leading to cell cycle arrest in the G2/M phase .

Comparative Analysis

A comparative analysis of various thiophene derivatives reveals that modifications in the substituent groups significantly influence their biological activity. The following table summarizes the IC50 values and structural features of selected compounds:

| Compound | IC50 (µM) | Structural Features |

|---|---|---|

| 2b | 5.46 | Contains thiophene ring and para-tolylthio group |

| 2e | 12.58 | Similar structure with slight variations |

| CA-4 | 8.29 | Established anticancer agent |

| Colchicine | 9.23 | Reference compound for microtubule interaction |

Case Studies

Several case studies have explored the biological effects of thiophene carboxamide derivatives:

- Study on Hep3B Cell Lines : A detailed study assessed the impact of various thiophene derivatives on Hep3B cells, demonstrating that compounds with higher electron density on the thiophene ring resulted in enhanced anticancer activity due to improved binding interactions within the tubulin binding site .

- Mechanistic Insights : Another investigation utilized molecular docking simulations to elucidate the binding affinities and interaction patterns of these compounds with tubulin. Results indicated that modifications leading to increased π-cationic interactions significantly boost their stability and efficacy .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Thiophene derivatives are extensively studied for their bioactivity, with substituents playing a critical role in modulating pharmacological properties. Below, we compare 2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide with a structurally related analog synthesized by P.E.S College of Pharmacy, Bangalore: 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide .

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Impact: The p-tolylthio group in the target compound introduces sulfur-based electron-richness, which may enhance interactions with cysteine residues in biological targets. In contrast, the methylphenylimino group in the analog could facilitate hydrogen bonding via the imino nitrogen .

Pharmacological Potential: The analog demonstrated analgesic and anti-inflammatory activities in preliminary screens, attributed to its chlorophenyl and methyl groups, which are known to modulate cyclooxygenase (COX) inhibition . The target compound’s p-tolylthio group might target alternative pathways, such as redox-sensitive enzymes or ion channels. Antimicrobial activity in the analog is linked to the 2-chlorophenyl group, a common motif in antifungals. The target compound’s thioether group could broaden its spectrum by disrupting microbial membrane integrity.

Synthetic Complexity: The target compound’s synthesis likely prioritizes thioether formation, which requires controlled conditions to avoid oxidation. The analog’s synthesis involved imino group formation and halogenation, which may limit scalability compared to the target’s simpler amide coupling steps.

Preparation Methods

Gewald Reaction for 2-Aminothiophene-3-carboxamide

The Gewald reaction is a robust method for synthesizing 2-aminothiophene derivatives. Adapting protocols from, the following steps are employed:

- Reagents :

- Cyclohexanone (1.0 equiv), cyanoacetamide (1.2 equiv), sulfur (1.5 equiv), and morpholine (catalyst).

- Conditions :

- Reflux in ethanol at 80°C for 6–8 hours.

- Workup :

Mechanistic Insight :

Alternative Route: Nitration and Reduction

For substrates requiring regioselective functionalization, nitration followed by reduction is viable:

- Nitration :

- Reduction :

Synthesis of 4-(p-Tolylthio)butanoic Acid

Nucleophilic Substitution

Adapting methods from, the thioether bond is formed via SN2 reaction:

- Reagents :

- 4-Bromobutanoyl chloride (1.0 equiv), p-thiocresol (1.1 equiv), triethylamine (2.0 equiv).

- Conditions :

- Workup :

Critical Parameters :

- Anhydrous conditions prevent hydrolysis of the acid chloride.

- Triethylamine scavenges HBr, driving the reaction to completion.

Amide Bond Formation

Coupling via Acid Chloride

Using protocols from, the final amide bond is formed:

- Activation :

- 4-(p-Tolylthio)butanoic acid is treated with thionyl chloride (SOCl₂) to generate the acid chloride.

- Coupling :

- Purification :

Side Reactions :

- Over-acylation is minimized by controlled addition of acid chloride.

- Competitive thioether oxidation is mitigated by conducting reactions under N₂.

Spectroscopic Characterization

Key Data :

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Q & A

Q. What are the key considerations in synthesizing 2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide?

The synthesis involves multi-step reactions, including sulfonylation, amidation, and cyclization. Critical parameters include:

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Triethylamine or pyridine is often used to neutralize acidic byproducts during sulfonamide bond formation .

- Temperature control : Maintaining 0–5°C during exothermic steps (e.g., acylation) minimizes side reactions .

- Purification : Column chromatography or recrystallization in methanol/ethanol ensures high purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of substituents on the thiophene ring and verifies amide bond formation (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity and detects trace impurities .

- Mass spectrometry : HRMS validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .

Advanced Research Questions

Q. How can low yields in the amidation step be addressed during synthesis?

Low yields often arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Coupling agents : Use HATU or EDCI to activate the carboxylic acid moiety, improving reaction efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and enhances yields by 15–20% .

- In situ monitoring : TLC (ethyl acetate/hexane, 3:7) tracks intermediate formation to optimize reaction termination .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may stem from structural analogs or assay conditions. To address this:

- Structural benchmarking : Compare activity of the parent compound with derivatives (e.g., replacing p-Tolylthio with 4-methoxyphenylsulfonyl) to identify critical functional groups .

- Dose-response assays : Use IC50/EC50 values normalized to cell viability (MTT assay) to standardize potency measurements .

- Molecular docking : Simulate interactions with target proteins (e.g., kinase domains) to rationalize activity differences .

Q. What strategies improve regioselectivity in functionalizing the thiophene ring?

- Directing groups : Introduce electron-withdrawing groups (e.g., carboxamide) at C3 to direct electrophilic substitution to C5 .

- Protection/deprotection : Temporarily protect the amine group with Boc to prevent undesired side reactions during sulfonylation .

- Lewis acid catalysis : Use ZnCl2 or BF3·Et2O to enhance selectivity in Friedel-Crafts alkylation .

Methodological Insights

Q. How can reaction mechanisms be elucidated for this compound?

- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy (λ = 250–300 nm for thiophene intermediates) to propose rate laws .

- Isotopic labeling : Incorporate 18O into the carbonyl group to track hydrolysis pathways using LC-MS .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition states and activation energies for key steps like amide bond formation .

Q. What protocols validate target engagement in biological studies?

- SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) to recombinant enzymes (e.g., HDACs or kinases) .

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .

- Knockdown/rescue experiments : Use siRNA to silence putative targets and assess functional rescue by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.